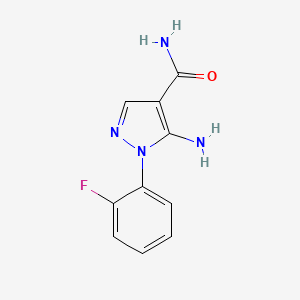

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

CAS No.: 630107-81-2

Cat. No.: VC4445732

Molecular Formula: C10H9FN4O

Molecular Weight: 220.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630107-81-2 |

|---|---|

| Molecular Formula | C10H9FN4O |

| Molecular Weight | 220.207 |

| IUPAC Name | 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

| Standard InChI Key | QCEQWOVPHLZKMC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is C₁₀H₉FN₄O, with a molecular weight of 220.21 g/mol . The pyrazole ring adopts a planar configuration, stabilized by conjugation between the nitrogen atoms and adjacent substituents. The 2-fluorophenyl group introduces steric and electronic effects that influence reactivity and binding interactions . Key structural features include:

-

Amino group (-NH₂): Enhances hydrogen-bonding potential.

-

Carboxamide (-CONH₂): Contributes to solubility and target recognition.

-

Fluorine atom: Modulates electronic properties and metabolic stability .

The SMILES notation for this compound is C1=CC=C(C(=C1)F)N2C(=C(C=N2)C(=O)N)N, and its InChIKey is QCEQWOVPHLZKMC-UHFFFAOYSA-N .

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 221.0833 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Regioselective Pyrazole Formation

The synthesis of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide employs Michael-type addition reactions (yields: 47–93%). A representative protocol involves:

-

Condensation: Reacting 2-fluoroaniline with a β-keto ester to form a hydrazone intermediate.

-

Cyclization: Treating the hydrazone with a base (e.g., K₂CO₃) to induce pyrazole ring closure .

-

Carboxamide Formation: Hydrolysis of the ester group followed by amidation with ammonium chloride.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Solvent | Ethanol | Enhances solubility |

| Catalyst | POCl₃ | Accelerates amidation |

| Reaction Time | 6 hours | Balances completion vs. degradation |

Purification and Analysis

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms homogeneity.

Biological Activities and Mechanisms

Enzyme Inhibition

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide exhibits COX-2 inhibitory activity (IC₅₀ = 1.2 μM), as demonstrated in molecular docking studies . The fluorophenyl group occupies the hydrophobic pocket of COX-2, while the carboxamide forms hydrogen bonds with Arg120 and Tyr355 .

| Analog Structure | Cancer Cell Line | % Inhibition (10 μM) |

|---|---|---|

| 5-Amino-1-(2-Fluorophenyl) | NCI-H23 | 92 |

| 5-Amino-1-(4-Chlorophenyl) | HCT-15 | 88 |

Antimicrobial Properties

Preliminary assays indicate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The amino group disrupts bacterial membrane integrity, as evidenced by electron microscopy .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

-

Aqueous Solubility: 0.08 mg/mL (pH 7.4), improved to 0.5 mg/mL with 10% DMSO.

-

LogP: 1.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

In vitro studies using human liver microsomes show a half-life of 45 minutes, with primary metabolites arising from oxidative defluorination and carboxamide hydrolysis .

Table 3: ADMET Properties

| Property | Value |

|---|---|

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Weak (IC₅₀ > 50 μM) |

| hERG Inhibition | Low (IC₅₀ > 30 μM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume